Lenvatinib-15N,d4 is a deuterated derivative of Lenvatinib, a multi-tyrosine kinase inhibitor primarily used in the treatment of various cancers, including thyroid cancer and hepatocellular carcinoma. The compound is synthesized with the incorporation of deuterium, which enhances its stability and pharmacokinetic properties. This modification allows for better tracking in biological studies and can improve the compound's efficacy in therapeutic applications.
Lenvatinib was originally developed by Eisai Co., Ltd. and has been approved for clinical use in several countries. The specific isotopically labeled version, Lenvatinib-15N,d4, is typically synthesized for research purposes to study its metabolic pathways and biological effects more accurately.
Lenvatinib-15N,d4 falls under the class of small molecule inhibitors, specifically targeting vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs). These targets are crucial in tumor angiogenesis and proliferation.
The synthesis of Lenvatinib-15N,d4 generally involves several steps:
The synthesis typically employs techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation of deuterium and the structural integrity of the compound.
Lenvatinib-15N,d4 retains the core structure of Lenvatinib but includes deuterium substitutions at specific positions. The molecular formula can be represented as C_22H_22N_4O_4S, with specific isotopic labeling indicating the presence of deuterium and nitrogen isotopes.
The molecular weight of Lenvatinib-15N,d4 is approximately 426.5 g/mol. The structural representation includes functional groups such as methoxy, sulfonamide, and pyridine rings that are critical for its biological activity.
Lenvatinib-15N,d4 undergoes various chemical reactions typical for small molecule inhibitors:
Analytical methods such as mass spectrometry (MS) are employed to study these reactions, providing insights into the metabolic fate of Lenvatinib-15N,d4 in biological systems.
Lenvatinib-15N,d4 functions primarily by inhibiting multiple receptor tyrosine kinases involved in tumor growth and angiogenesis:
Studies have shown that Lenvatinib can significantly reduce tumor size in various cancer models by effectively inhibiting these pathways.
Characterization techniques such as infrared spectroscopy (IR) and NMR provide detailed information about functional groups and molecular interactions within Lenvatinib-15N,d4.
Lenvatinib-15N,d4 is primarily utilized in research settings to:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8